2-Chloro-5-nitrobenzophenone

Synthetic Methodology Process Chemistry Yield Optimization

2-Chloro-5-nitrobenzophenone is the critical intermediate for commercial nitrazepam and benzodiazepine synthesis. The specific chloro and nitro positioning is essential for nucleophilic aromatic substitution and reduction steps required to build the pharmacophore. Substituting with 2-amino-5-nitrobenzophenone or 2,2'-dichloro analogs alters reactivity and yields. Our product offers consistent purity ≥98% with vigorous impurity profiling, ensuring reproducible results in pharmaceutical manufacturing and advanced polymer monomer preparation. Use as an HPLC standard for method validation. Contact us for bulk orders and GMP-grade lots.

Molecular Formula C13H8ClNO3
Molecular Weight 261.66 g/mol
CAS No. 34052-37-4
Cat. No. B105091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrobenzophenone
CAS34052-37-4
Synonyms2-Chloro-5-nitrobenzophenone;  (2-Chloro-5-nitrophenyl)phenyl)methanone; _x000B_2-Chloro-5-nitrobenzophenone;  5-Nitro-2-chlorobenzophenone
Molecular FormulaC13H8ClNO3
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H8ClNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyHRPHZUAPQWJPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-nitrobenzophenone (CAS 34052-37-4) – A Versatile Benzophenone Intermediate for Pharmaceutical Synthesis


2-Chloro-5-nitrobenzophenone is a benzophenone derivative characterized by a chloro and nitro substitution pattern on the benzophenone core. It serves primarily as a key intermediate in the synthesis of various pharmaceutical compounds, notably benzodiazepines [1], and also finds application in materials science for the preparation of specialized monomers . Its specific substitution pattern enables distinct reactivity profiles compared to other benzophenone analogs [2].

2-Chloro-5-nitrobenzophenone (CAS 34052-37-4) – Why Generic Substitution with Other Benzophenones Is Not Feasible


Direct substitution of 2-chloro-5-nitrobenzophenone with other benzophenone derivatives is not chemically straightforward due to differences in substitution patterns that critically alter reactivity and downstream synthetic routes. For instance, the presence and position of the chloro and nitro groups are essential for subsequent nucleophilic aromatic substitution or reduction reactions required to access specific benzodiazepine scaffolds [1]. Using an analog like 2-amino-5-nitrobenzophenone or 2,2'-dichloro-5-nitrobenzophenone would necessitate a different reaction pathway and likely result in a different final product [2]. Furthermore, the purity and impurity profiles of commercially available analogs can vary significantly, impacting the yield and purity of the final pharmaceutical intermediate .

2-Chloro-5-nitrobenzophenone (CAS 34052-37-4) – Quantified Differentiation in Synthesis, Purity, and Application


High-Yield Synthesis Route with Superior Product Purity

A patented preparation method for 2-chloro-5-nitrobenzophenone achieves a yield of 95% with a product purity of 99.5% . This is a significant improvement over an alternative etherification process using the same compound, which is reported to have a relatively low yield of about 45% [1]. The high-yield method involves the reaction of 2-chloro-5-nitrobenzoyl chloride with benzene in the presence of aluminum chloride and zinc chloride .

Synthetic Methodology Process Chemistry Yield Optimization

Commercially Available at High Purity (>98%) with Well-Defined Specifications

Commercially available 2-chloro-5-nitrobenzophenone is typically offered at a purity of ≥98% (GC) [1]. Key physical properties are consistently defined, including a melting point of 83-86°C and a molecular weight of 261.66 g/mol . While similar purity grades are available for related compounds like 2-amino-5-nitrobenzophenone, the latter is often a related compound or degradation product, and its procurement as a standard reference material is for a different analytical purpose .

Quality Control Analytical Chemistry Procurement Specification

Selective Nitro Group Reduction Enables Key Benzodiazepine Synthesis

The nitro group of 2-chloro-5-nitrobenzophenone can be selectively reduced to an amine in up to 85% yield without affecting the ketone or chloride functional groups [1]. This chemoselectivity is a defining feature that enables its use as a precursor to benzodiazepines [2]. In contrast, other benzophenone derivatives with different substitution patterns would not undergo this same selective reduction to yield the required amino intermediate.

Chemoselective Reduction Benzodiazepine Synthesis Reaction Selectivity

2-Chloro-5-nitrobenzophenone (CAS 34052-37-4) – Optimal Applications in Pharmaceutical and Material Sciences


Pharmaceutical Research: Key Intermediate for Benzodiazepine Synthesis

2-Chloro-5-nitrobenzophenone is the established starting material for the commercial synthesis of nitrazepam and other benzodiazepines. Its reaction with ethylenediamine, followed by oxidation, provides a reliable and scalable pathway to the benzodiazepine core [1]. This specific application is driven by the compound's unique substitution pattern, which is essential for the correct formation of the pharmacophore [2].

Materials Science: Synthesis of Specialized Monomers

This compound is employed in the synthesis of sulfone-activated difluoro monomers, such as bis(2-benzoyl-4-fluorophenyl) sulfone and 2-benzoyl-4,4′-difluorophenyl sulfone . These monomers are valuable building blocks for advanced polymer materials. The benzophenone moiety provides specific electronic and structural properties required for the final polymer.

Analytical Chemistry: Method Development and Validation

Due to its well-defined properties, 2-chloro-5-nitrobenzophenone can be used as a standard or control in the development of analytical methods, such as reverse-phase HPLC [3]. Its distinct retention time and spectral characteristics make it useful for validating chromatographic systems and for impurity profiling in related pharmaceutical products .

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